
3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-4,5,6,7-テトラヒドロ-1H-インダゾール-4-オールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、多様な生物活性で知られており、その潜在的な治療用途について広く研究されています。この特定の化合物は、4位にヒドロキシル基、3位にメチル基を持つテトラヒドロインダゾールコアを特徴としており、潜在的な薬理学的特性を持つユニークな構造となっています。
2. 製法
合成経路と反応条件: 3-メチル-4,5,6,7-テトラヒドロ-1H-インダゾール-4-オールの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、ヒドラジン誘導体をケトンまたはアルデヒドと反応させ、続いて環化させてインダゾール環を形成するものです。反応条件には、しばしば酢酸銅やパラジウムなどの触媒、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれます。
工業的生産方法: 工業的な環境では、この化合物の生産には、高収率と純度を確保するために最適化された条件での大規模なバッチ反応が関与する可能性があります。連続フローリアクターと結晶化やクロマトグラフィーなどの高度な精製技術を使用することで、生産プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
化学反応の分析
反応の種類: 3-メチル-4,5,6,7-テトラヒドロ-1H-インダゾール-4-オールは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: この化合物は、さまざまな水素化誘導体を形成するために還元することができます。
置換: メチル基またはヒドロキシル基は、求核置換反応または求電子置換反応によって他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用する。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用する。
置換: 塩基または酸触媒の存在下でハロゲン化アルキルやアシルクロリドなどの試薬を使用する。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換インダゾール、ケトン、水素化誘導体などがあり、それぞれが明確な化学的および物理的特性を持っています。
科学的研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用される。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性が調査されている。
医学: 抗炎症、抗菌、抗癌作用が探索されている。
産業: 新素材や化学プロセスの開発に利用されている。
作用機序
3-メチル-4,5,6,7-テトラヒドロ-1H-インダゾール-4-オールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。ヒドロキシル基とメチル基は、これらの標的に結合する際に重要な役割を果たし、化合物の生物活性を影響を与えます。関与する経路には、酵素活性の阻害、受容体シグナル伝達のモジュレーション、細胞プロセスの干渉などが含まれる可能性があります。
類似化合物:
4,5,6,7-テトラヒドロ-1H-インダゾール: メチル基とヒドロキシル基がなく、生物活性が異なる。
3-メチル-1H-インダゾール: テトラヒドロ構造がなく、化学反応性と薬理学的特性に影響を与える。
4-ヒドロキシ-1H-インダゾール: メチル基がなく、結合親和性と生物学的効果に影響を与える。
独自性: 3-メチル-4,5,6,7-テトラヒドロ-1H-インダゾール-4-オールは、その特定の置換パターンによって独特であり、独特の化学的および生物学的特性を付与します。メチル基とヒドロキシル基の両方が存在することで、研究や産業におけるさまざまな用途に適した汎用性の高い化合物としての可能性が高まります。
類似化合物との比較
4,5,6,7-Tetrahydro-1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different biological activities.
3-Methyl-1H-indazole: Lacks the tetrahydro structure, affecting its chemical reactivity and pharmacological properties.
4-Hydroxy-1H-indazole: Lacks the methyl group, influencing its binding affinity and biological effects.
Uniqueness: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
96546-41-7 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
3-methyl-4,5,6,7-tetrahydro-2H-indazol-4-ol |
InChI |
InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h7,11H,2-4H2,1H3,(H,9,10) |
InChIキー |
YEWYCQJTJKGTEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(CCCC2=NN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


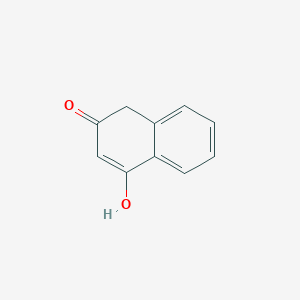
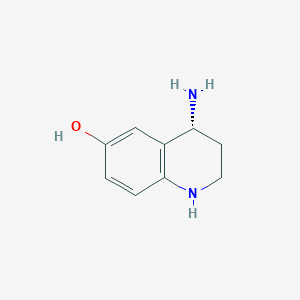

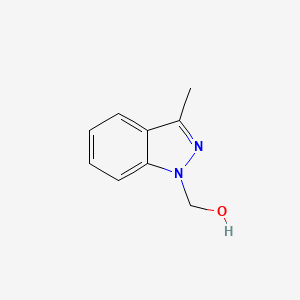

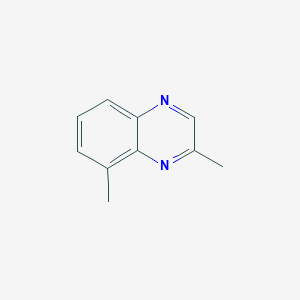
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)
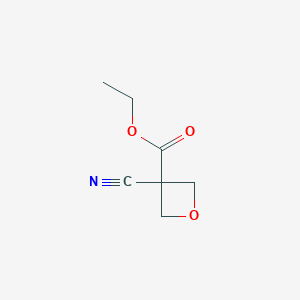
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)
